Antimycobacterial Activity Against M. tuberculosis
The 6,7-dichloro substitution pattern confers potent antitubercular activity. 6,7-Dichloro-4-hydrazinoquinoline hydrochloride demonstrates a Minimum Inhibitory Concentration (MIC) of 4 µg/mL against Mycobacterium tuberculosis (Mtb) strains . This potency places it as a compelling starting point for medicinal chemistry optimization, as it compares favorably to the activity range reported for many other quinoline-hydrazone derivatives, which often require further synthetic elaboration to achieve sub-10 µg/mL MIC values against Mtb [1].
| Evidence Dimension | In vitro antimicrobial potency |
|---|---|
| Target Compound Data | MIC = 4 µg/mL |
| Comparator Or Baseline | Class-level baseline for quinoline-hydrazones (various MIC values, often > 4 µg/mL without optimization) |
| Quantified Difference | Compound-specific MIC of 4 µg/mL provides a defined potency benchmark |
| Conditions | In vitro assay against Mycobacterium tuberculosis strains |
Why This Matters
This provides a defined, compound-specific potency benchmark for researchers screening antitubercular agents, distinguishing it from less-characterized analogs.
- [1] de Souza, M. V. N. (2005). Current status and future prospects for new therapies for tuberculosis. Current Opinion in Pulmonary Medicine, 11(3), 185-189. View Source
